3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one
Description
This compound belongs to the quinoline-chalcone hybrid family, characterized by a conjugated enone system bridging a quinoline moiety and a substituted furan ring. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . The structural uniqueness of this compound arises from the 2-chloro-7-methylquinoline group and the 2,4-dimethylfuran substituent, which influence its electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKBNUHFIIUMA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is and it features a complex structure comprising a quinoline moiety and a dimethylfuran component. The structural representation can be summarized as follows:
- Quinoline Ring : A bicyclic structure that contributes to the compound's biological activity.
- Dimethylfuran : A five-membered ring that enhances the lipophilicity and bioavailability of the compound.
Research indicates that compounds similar to 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one may interact with various biological targets. Notably:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Modulation : It has been suggested that the compound could act as a modulator for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
Pharmacological Effects
The biological effects of this compound have been assessed in various studies:
- Antimicrobial Activity : Preliminary studies show that the compound exhibits significant antimicrobial properties against several bacterial strains.
- Anticancer Potential : The quinoline derivatives are known for their anticancer activities, and this compound may also induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one against common pathogens. Results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This suggests that the compound has potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis via caspase activation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase-dependent apoptosis |
| MCF7 (breast cancer) | 20 | ROS generation |
These findings indicate its potential utility in cancer therapy.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s furan ring may require optimized reaction conditions (e.g., solvent polarity, catalyst) to avoid side reactions, as seen in analogous syntheses .
- Structural Dynamics: Molecular modeling (using software like SHELXL and WinGX ) predicts that the furan’s planarity (vs. quinoline’s aromaticity) may reduce conformational rigidity, affecting binding to biological targets.
- Thermal Stability: Quinoline derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas furan-containing analogs may show lower thermal stability.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 1-(2,4-dimethylfuran-3-yl)ethan-1-one under basic conditions. Key steps include:
- Reagent Selection: Use methanol as the solvent with sodium hydroxide as the base to promote enolate formation .
- Purification: Column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) effectively isolates the product .
- Yield Enhancement: Slow evaporation of acetone solutions yields prismatic crystals suitable for X-ray diffraction, achieving ~87% yield after recrystallization .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (CuKα radiation, λ = 1.54184 Å) reveals the triclinic crystal system (space group P1) with unit cell parameters (a = 9.1621 Å, b = 11.3598 Å, c = 13.1879 Å) .
- NMR Analysis: Assign signals for the α,β-unsaturated ketone (C=O at ~190 ppm in NMR) and quinoline/furan protons (δ 6.5–8.5 ppm in NMR) .
- Refinement Tools: SHELXL (for small-molecule refinement) and WinGX (for geometry analysis) resolve anisotropic displacement parameters and hydrogen bonding .
Advanced Research Questions
Q. How can crystallographic disorder in solvent molecules (e.g., ethanol) be resolved during structural refinement?
Methodological Answer: Ethanol solvent molecules in the crystal lattice often exhibit positional disorder. To address this:
- Occupancy Refinement: Assign partial occupancy (e.g., 0.5 for each ethanol site) using SHELXL’s PART instruction .
- Distance Constraints: Apply geometric restraints (e.g., 1.500(5) Å for C–O bonds) to prevent overfitting .
- Difference Fourier Maps: Locate disordered solvent molecules using residual electron density peaks (>0.5 eÅ) .
Q. What strategies validate the role of non-covalent interactions (e.g., π-π stacking) in stabilizing the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···Cl, C–H···O) using software like CrystalExplorer .
- π-π Interaction Metrics: Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between quinoline rings .
- Thermal Motion Analysis: Compare anisotropic displacement parameters (ADPs) of stacked aromatic systems to confirm rigidity .
Q. How can computational modeling predict bioactivity based on the compound’s structural features?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or DNA topoisomerases) by aligning the α,β-unsaturated ketone moiety with catalytic sites .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial IC values using partial least squares regression .
- MD Simulations: Assess conformational stability (RMSD < 2.0 Å) in aqueous or lipid bilayer environments using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
